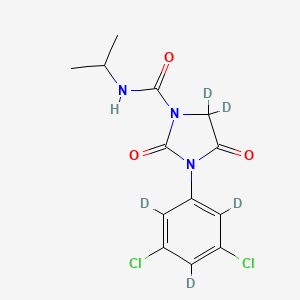
Iprodione-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iprodione-d5 is a deuterium-labeled derivative of iprodione, a dicarboximide fungicide. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which allows for precise tracking and analysis in various experimental setups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iprodione-d5 involves the incorporation of deuterium atoms into the iprodione molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure the consistent production of this compound with high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Iprodione-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research to study the properties and behavior of this compound under different conditions .
Applications De Recherche Scientifique
Iprodione-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of this compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound in living organisms.
Industry: Applied in environmental testing to monitor the presence and degradation of this compound in various environmental samples .
Mécanisme D'action
Iprodione-d5 exerts its effects through the production of reactive oxygen species (ROS), which cause oxidative damage to target organisms. The molecular targets include various enzymes and proteins involved in cellular metabolism and signaling pathways. The pathways involved in the action of this compound include the oxidative stress response and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to iprodione-d5 include:
Vinclozolin: Another dicarboximide fungicide with similar properties and applications.
Procymidone: A structurally related fungicide with comparable modes of action.
Phenylureas: A class of compounds with similar chemical structures and biological activities .
Uniqueness
This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various experimental setups. This makes it particularly valuable in scientific research where accurate quantification and monitoring are essential .
Propriétés
Formule moléculaire |
C13H13Cl2N3O3 |
|---|---|
Poids moléculaire |
335.19 g/mol |
Nom IUPAC |
5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2 |
Clé InChI |
ONUFESLQCSAYKA-VVHGGLIRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N2C(=O)C(N(C2=O)C(=O)NC(C)C)([2H])[2H] |
SMILES canonique |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





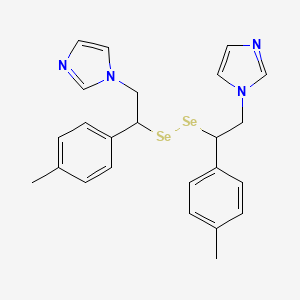
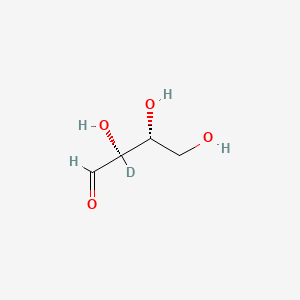
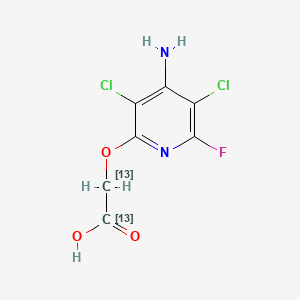

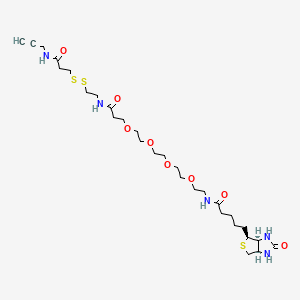

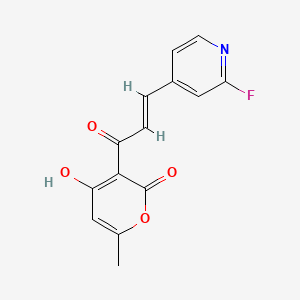
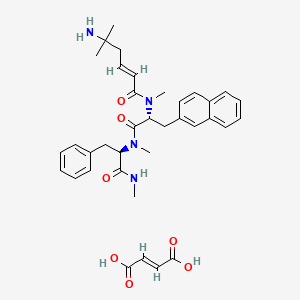
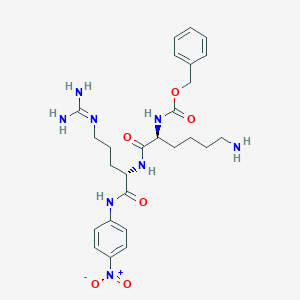

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
